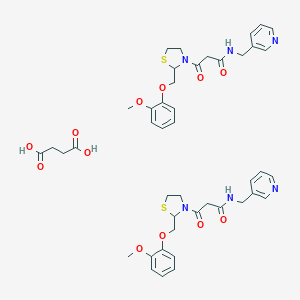
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene, also known as DDPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 303.14 g/mol.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In Alzheimer's disease, this compound inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects in the body. In cancer cells, this compound causes cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, which improves cognitive function. This compound has also been shown to have antioxidant activity, which protects cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene. One area of interest is the development of this compound-based anticancer drugs, which could potentially be used to treat various types of cancer. Another area of interest is the development of this compound-based materials, such as phosphorus-containing polymers, which have applications in flame retardancy and electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience and environmental science.
Synthesis Methods
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene can be synthesized using various methods, including the reaction of 1,3-dichlorobenzene with dimethoxyphosphoryl chloride in the presence of a catalyst. Another method involves the reaction of 1,3-dichlorobenzene with dimethyl phosphite in the presence of a base. Both methods produce this compound with high yields and purity.
Scientific Research Applications
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In material science, this compound has been used as a precursor for the synthesis of various phosphorus-containing polymers, which have applications in flame retardancy and electronic devices. This compound has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.
Properties
IUPAC Name |
1,3-dichloro-2-(dimethoxyphosphorylmethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2O3P/c1-13-15(12,14-2)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHZYQOCNDPAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=C(C=CC=C1Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453571 |
Source


|
| Record name | AGN-PC-0NF4MH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162247-45-2 |
Source


|
| Record name | AGN-PC-0NF4MH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

